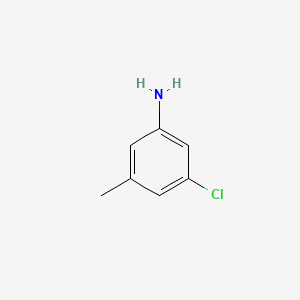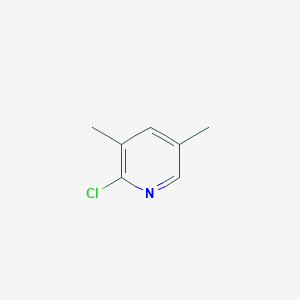
2-氯-3,5-二甲基吡啶
描述
2-Chloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It has a molecular weight of 141.6 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-3,5-dimethylpyridine is1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 . The InChI key is FGUVEKFEQISNDB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Chloro-3,5-dimethylpyridine is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
镓氢配合物中的脱氢偶联和氢化镓
Nogai 和 Schmidbaur (2004) 在《有机金属化学》杂志上发表的一项研究考察了 3,5-二甲基吡啶的镓氢配合物中的脱氢偶联和氢化镓。该研究证明了具有显着结构和键合特征的双核产物的形成 (Nogai & Schmidbaur, 2004).
吡啶衍生物合成工艺改进
冯晓亮 (2006) 描述了一种从 2,3-二甲基吡啶合成 4-氯-2,3-二甲基吡啶-N-氧化物的改进工艺。该工艺涉及氧化、硝化和氯化,实现了高收率和高纯度 (冯晓亮, 2006).
吡啶化合物的分离和纯化
苏莉 (2005) 的一项研究重点关注 2-氯-5-三氯甲基吡啶的分离和纯化,这是制造各种药品和农药的重要中间体。该研究利用萃取、蒸馏和色谱法进行纯化 (苏莉, 2005).
红外光谱和分子轨道研究
M. Awad 和 M. M. Habeeb (1996) 研究了 2-氯-4-硝基苯甲酸的氢键配合物的红外光谱和分子轨道研究,包括与 3,5-二甲基吡啶的配合物。该研究提供了对这些化合物的分子相互作用和键合特征的见解 (Awad & Habeeb, 1996).
2-氯甲基-4-甲氧基-3,5-二甲基吡啶的合成改进
夏亮 (2007) 的研究描述了使用选择性氯化试剂合成 2-氯甲基-4-甲氧基-3,5-二甲基吡啶,为该领域的合成方法改进做出了贡献 (夏亮, 2007).
构象和分子内氢键效应
Andrea 等人 (1990) 在《杀虫剂科学》中的一项研究调查了构象和分子内氢键对除草剂吡咯二羧酸酯(包括那些具有氯吡啶基团的吡咯二羧酸酯)的影响。这项研究有助于理解除草剂活性和选择性的分子基础 (Andrea et al., 1990).
安全和危害
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
作用机制
Target of Action
2-Chloro-3,5-dimethylpyridine is primarily used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used as an intermediate in the synthesis of the drug Omeprazole .
Mode of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
It is known that the suzuki–miyaura (sm) cross-coupling reaction, in which this compound is used, is generally environmentally benign .
生化分析
Biochemical Properties
2-Chloro-3,5-dimethylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2-Chloro-3,5-dimethylpyridine to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of 2-Chloro-3,5-dimethylpyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, exposure to 2-Chloro-3,5-dimethylpyridine can result in the upregulation of stress response genes, which helps cells cope with adverse conditions .
Molecular Mechanism
At the molecular level, 2-Chloro-3,5-dimethylpyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, 2-Chloro-3,5-dimethylpyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3,5-dimethylpyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-3,5-dimethylpyridine remains stable under specific conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Chloro-3,5-dimethylpyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of 2-Chloro-3,5-dimethylpyridine can be toxic, leading to adverse effects such as liver damage and oxidative stress .
Metabolic Pathways
2-Chloro-3,5-dimethylpyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects .
Transport and Distribution
Within cells and tissues, 2-Chloro-3,5-dimethylpyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, 2-Chloro-3,5-dimethylpyridine may accumulate in the liver, where it exerts its metabolic effects .
Subcellular Localization
The subcellular localization of 2-Chloro-3,5-dimethylpyridine is an important factor in its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall function. For instance, 2-Chloro-3,5-dimethylpyridine may localize to the mitochondria, where it influences cellular energy metabolism .
属性
IUPAC Name |
2-chloro-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUVEKFEQISNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500792 | |
| Record name | 2-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72093-12-0 | |
| Record name | 2-Chloro-3,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)

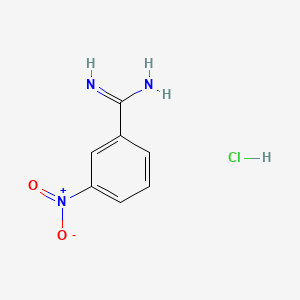

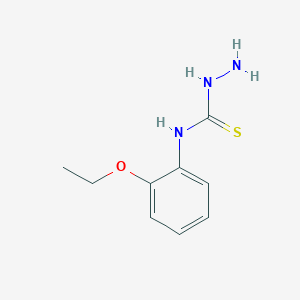
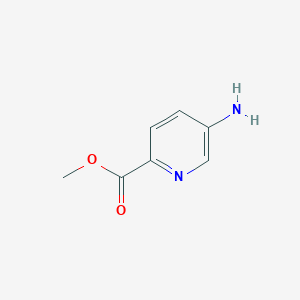
![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)

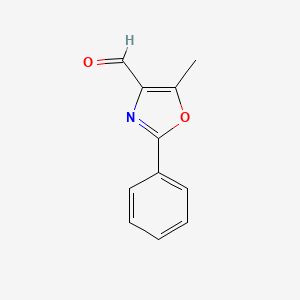

![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)
